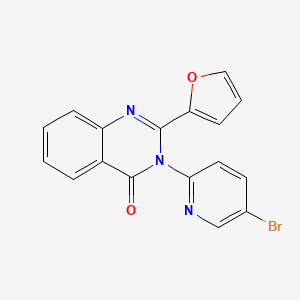

3-(5-bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for its wide range of biological activities. The quinazolinone nucleus is a significant scaffold in medicinal chemistry, associated with various pharmacological properties such as antiviral, antibacterial, and anticancer activities.

Synthesis Analysis

The synthesis of this compound derivatives involves condensation reactions and the use of specific catalysts under controlled conditions to ensure the desired substitution patterns. Studies have demonstrated the synthesis of quinazolinone derivatives through the reaction of substituted benzoxazinones with various reagents, showcasing the versatility of the quinazolinone core in chemical synthesis (Dinakaran et al., 2003).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is confirmed through spectroscopic methods such as IR, 1H-NMR, mass spectrometry, and sometimes X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its functional groups, essential for understanding its chemical behavior and biological activity.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including halogenation, alkylation, and cyclization, to introduce different functional groups or to form fused heterocyclic systems. These reactions expand the chemical diversity and potential biological applications of the quinazolinone core. The reactivity of specific atoms within the quinazolinone structure can be exploited to synthesize novel derivatives with enhanced or targeted biological activities.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties influence the compound's bioavailability, stability, and formulation into dosage forms.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the quinazolinone derivatives. These properties are critical for the compound's interaction with biological targets, influencing its mechanism of action and pharmacological effects.

For a deeper exploration into the synthesis, structure, and properties of this compound and related derivatives, the following references are recommended:

科学的研究の応用

Synthesis and Chemical Properties

Quinazolinone derivatives, including the one you're interested in, are synthesized through various chemical reactions that lead to the creation of new heterocyclic compounds with potential biological activities. For instance, Abdelhamid et al. (1992) discuss the facile synthesis of fused heterocycles, including quinazolinone derivatives, through reactions involving 2-bromobenzofurylglyoxal-2-arylhydrazones. This demonstrates the chemical versatility and the ability to generate diverse compounds for further evaluation in scientific research (Abdelhamid, S. S. Ghabrial, M. Y. Zaki, & Nazmy A. Ramadan, 1992).

Biological Evaluation

The biological evaluation of 2-pyridylquinazoline derivatives has shown that these compounds possess a range of activities, including anti-tumor and antimicrobial properties. Eweas et al. (2021) synthesized and biologically screened various 2-pyridyl [3H]-quinazolin-4-one derivatives, identifying compounds with selective antibacterial activity against Gram-positive bacteria, highlighting their potential as therapeutic agents (Eweas, A. F., Qasem Mahmoud Aref Abdallah, & Mohamed Elbadawy, 2021).

Anticancer Activity

Quinazolinone derivatives have also been explored for their anticancer activity. Joseph et al. (2010) synthesized novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. Some compounds exhibited promising anticancer activity, which was further confirmed in in vivo studies, suggesting these derivatives as potential candidates for anticancer drug development (Joseph, A., Aravinda Pai, Krishnapura Srinivasan, Tukaram Kedar, A. T. Thomas, E. Jessy, & Rajeev K. Singla, 2010).

Antimicrobial and Biofilm Inhibition

The antimicrobial activity and biofilm inhibition properties of quinazolinone derivatives have been a significant focus of research. Rasapalli et al. (2020) synthesized 4(3H)-quinazolinonyl aminopyrimidine derivatives and evaluated their biofilm inhibition against both Gram-positive and Gram-negative bacteria. Some analogues demonstrated efficient biofilm inhibition, indicating their potential as leads in the development of new antimicrobial agents (Rasapalli, S., Zachary F. Murphy, Vamshikrishna Reddy Sammeta, J. Golen, Alexander W. Weig, R. Melander, C. Melander, Prathyushakrishna Macha, & M. Vasudev, 2020).

特性

IUPAC Name |

3-(5-bromopyridin-2-yl)-2-(furan-2-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O2/c18-11-7-8-15(19-10-11)21-16(14-6-3-9-23-14)20-13-5-2-1-4-12(13)17(21)22/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKAIQBACMOQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=NC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

![2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)

![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)

![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)